
(R)-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral organic compound featuring a bromine and a fluorine atom attached to an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 4-fluoroindane, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of hydroxylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
This compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies. Its chiral nature makes it valuable in the study of enantioselective biological processes.
Medicine
In medicinal chemistry, ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, potentially altering its chemical properties and applications.
6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: Substitution of bromine with chlorine can lead to differences in reactivity and biological effects.
Uniqueness
®-6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the combination of bromine and fluorine atoms on the indane backbone, which can significantly influence its chemical reactivity and biological interactions. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C9H9BrFN |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
(1R)-6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |
Clave InChI |
GQUXKZDCZSWEDG-SECBINFHSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1N)C=C(C=C2F)Br |
SMILES canónico |
C1CC2=C(C1N)C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



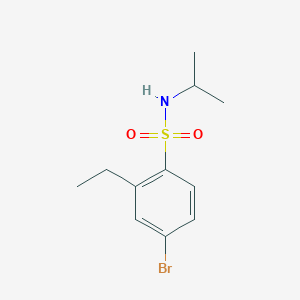

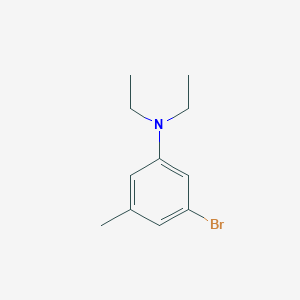

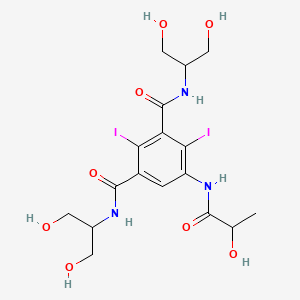
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
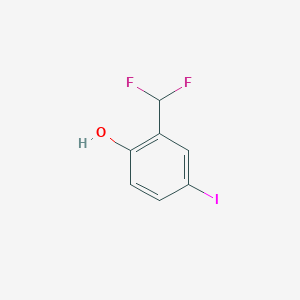

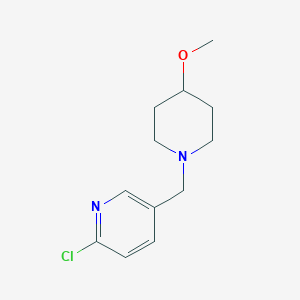
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)

![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)
